methyl 5-bromohexanoate

Catalog No.
S6539306
CAS No.
41796-82-1
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-bromohexanoate

CAS Number

41796-82-1

Product Name

methyl 5-bromohexanoate

IUPAC Name

methyl 5-bromohexanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

RBPZFOFVKHYUNV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)Br

Methyl 5-bromohexanoate is an organic compound with the molecular formula C7H13BrO2\text{C}_7\text{H}_{13}\text{BrO}_2 and a molecular weight of 209.08 g/mol. It is characterized by a bromo substituent located at the fifth carbon of a hexanoate chain, which is an ester derived from hexanoic acid. This compound appears as a clear to light yellow liquid and is soluble in organic solvents. Its structure can be represented as follows:

Methyl 5-bromohexanoate is notable for its role in organic synthesis, particularly in the formation of various derivatives through nucleophilic substitution reactions.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures.

Further Exploration:

While dedicated research on Methyl 5-Bromohexanoate is scarce, scientific databases like PubChem () can be a starting point for further exploration. This database offers information on the compound's structure, properties, and related chemical entities. By examining similar molecules with established research applications, you might discover potential uses for Methyl 5-Bromohexanoate.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
  • Esterification: It can undergo reactions with alcohols to form new esters, particularly in the presence of acid catalysts.
  • Reduction Reactions: The bromo group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

Example Reaction

A typical reaction might involve the substitution of bromine with an amine:

R NH2+C7H13BrO2C7H13NHR+HBr\text{R NH}_2+\text{C}_7\text{H}_{13}\text{BrO}_2\rightarrow \text{C}_7\text{H}_{13}\text{NHR}+\text{HBr}

Methyl 5-bromohexanoate can be synthesized through several methods:

  • Bromination of Hexanoic Acid: Hexanoic acid can be brominated using bromine in the presence of a catalyst, followed by esterification with methanol.
  • Esterification: Reacting hexanoic acid with methanol and phosphorus tribromide to introduce the bromine atom at the fifth position.
  • Grignard Reaction: Utilizing a Grignard reagent derived from bromoalkanes and carbonyl compounds can also yield this ester under controlled conditions.

Methyl 5-bromohexanoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in laboratories for developing new compounds and studying reaction mechanisms.
  • Flavoring and Fragrance Industry: Its esters may have applications in flavoring agents due to their pleasant odor profile.

Several compounds share structural similarities with methyl 5-bromohexanoate, which can provide insights into its unique properties:

Compound NameMolecular FormulaKey Differences
Methyl 2-bromohexanoateC7H13BrO2Bromine at second carbon; different reactivity profile.
Methyl 6-bromohexanoateC7H13BrO2Bromine at sixth carbon; may exhibit different physical properties.
Ethyl 5-bromohexanoateC8H15BrO2Ethyl group instead of methyl; larger size may affect solubility.

Uniqueness

Methyl 5-bromohexanoate's unique positioning of the bromo group at the fifth carbon allows for specific reactivity patterns not observed in its analogs, making it particularly useful in targeted organic synthesis applications. Its ability to act as an intermediate for various biochemical pathways further enhances its significance in chemical research.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

208.00989 g/mol

Monoisotopic Mass

208.00989 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-25

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